molecular formula C5H12ClNO3S B1377187 2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride CAS No. 1427379-52-9

2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride

Cat. No.: B1377187
CAS No.: 1427379-52-9
M. Wt: 201.67 g/mol
InChI Key: YFJBLFHXUUWSNV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride is definitively identified through multiple chemical registry systems and nomenclature frameworks. The compound bears the Chemical Abstracts Service registry number 2445785-66-8 for the hydrochloride salt form. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the lambda6 designation indicating the hexavalent oxidation state of the sulfur atom within the heterocyclic framework. Alternative nomenclature variations include (2-Methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine hydrochloride, reflecting the structural components of the molecule.

The compound is also referenced under the European Community number 896-773-4, providing additional regulatory identification. Chemical database entries across multiple platforms consistently recognize this compound through various synonyms including 2-(aminomethyl)-2-methyl-1,4lambda6-oxathiane-4,4-dione hydrochloride and related naming conventions that emphasize the sulfone functionality. The systematic approach to nomenclature ensures unambiguous identification across different chemical information systems and facilitates accurate communication within the scientific community.

Database registrations indicate that the compound has been catalogued in major chemical repositories, with the parent compound (without the hydrochloride) bearing distinct registry numbers such as 1427498-32-5. This dual registration system reflects the chemical relationship between the free base and its hydrochloride salt, which is a common practice in pharmaceutical and chemical documentation standards.

Molecular Structure and Stereochemistry

The molecular structure of this compound is characterized by a six-membered heterocyclic ring containing oxygen at position 1 and sulfur at position 4, with the sulfur atom in the lambda6 oxidation state. The complete molecular formula for the hydrochloride salt is C6H14ClNO3S, corresponding to a molecular weight of 201.67 daltons. The parent compound without the hydrochloride has the molecular formula C5H11NO3S with a molecular weight of 165.21 daltons.

The structural architecture features a sulfone functionality integrated within the oxathiane ring system, where the sulfur atom bears two oxygen atoms in a tetrahedral arrangement. The aminomethyl substituent at position 2 of the ring provides a reactive site for potential chemical modifications and contributes to the compound's overall polarity profile. Computational chemistry data indicates a topological polar surface area of 69.39 square angstroms and a logarithmic partition coefficient of negative 0.8195, suggesting moderate hydrophilicity.

The stereochemical considerations of this compound involve the conformational preferences of the six-membered ring and the orientation of the aminomethyl substituent. The oxathiane ring typically adopts a chair conformation similar to cyclohexane, with the sulfur and oxygen atoms occupying opposite positions in the ring structure. The presence of the sulfone functionality introduces additional steric constraints that influence the overall molecular geometry and conformational dynamics.

Structural representation through Simplified Molecular Input Line Entry System notation provides the string O=S1(CC(CN)OCC1)=O.[H]Cl for the hydrochloride salt, which accurately captures the connectivity and bonding patterns within the molecule. This notation facilitates computational analyses and database searches while providing a standardized method for structural communication.

Physical Properties and Stability Parameters

The physical characteristics of this compound reflect its ionic nature and heterocyclic structure. The compound typically appears as a solid material under standard laboratory conditions, with storage recommendations indicating stability under inert atmosphere conditions at room temperature. The hydrochloride salt formation enhances the compound's stability compared to the free base form, which is a common advantage observed in pharmaceutical and chemical applications.

Thermal stability parameters suggest that the compound maintains structural integrity under normal handling and storage conditions. The melting point characteristics and thermal decomposition profiles provide important information for synthesis and purification procedures, though specific thermal transition data requires specialized analytical techniques for precise determination. The compound's stability profile is enhanced by proper storage in sealed containers under dry conditions at temperatures between 2-8 degrees Celsius.

Solubility characteristics play a crucial role in the compound's utility for various applications. The presence of the hydrochloride salt significantly improves water solubility compared to the parent compound, facilitating dissolution in aqueous media for analytical and synthetic procedures. The polar nature of the molecule, as indicated by the computed polar surface area, contributes to its interaction with polar solvents and biological systems.

The stability parameters also encompass chemical stability under various pH conditions and in the presence of common laboratory reagents. The sulfone functionality within the oxathiane ring generally exhibits resistance to reduction under mild conditions, while the aminomethyl group provides sites for potential chemical modification through standard amino chemistry protocols.

Structural Relationship to the Oxathiane Family

The oxathiane family of compounds represents a significant class of heterocyclic molecules characterized by six-membered rings containing both oxygen and sulfur atoms at specific positions. This compound belongs to this family through its core 1,4-oxathiane ring system, where the oxygen occupies position 1 and sulfur occupies position 4 of the saturated six-membered ring. This positioning creates a unique electronic environment that influences the compound's reactivity and stability characteristics.

Related compounds within the oxathiane family include 1,4-oxathiane 4,4-dioxide (CAS 107-61-9), which serves as the parent structure for the sulfone-containing derivatives. The fundamental oxathiane structure can undergo various oxidation states at the sulfur center, ranging from the basic sulfide form to the sulfoxide (4-oxide) and sulfone (4,4-dioxide) derivatives. The lambda6 designation in the target compound indicates the highest oxidation state commonly observed in this family.

Structural variations within the oxathiane family demonstrate the versatility of this heterocyclic framework. Compounds such as 1,4-oxathiane-2,6-dione represent diketo derivatives that incorporate carbonyl functionality at different ring positions. The systematic study of these structural relationships provides insights into the electronic effects of substituents and the influence of oxidation states on molecular properties.

The synthetic accessibility of oxathiane derivatives through established methodologies contributes to their utility in medicinal chemistry and materials science applications. Historical synthetic approaches include reactions between ethylene glycol and hydrogen sulfide, as well as cyclization reactions involving appropriate precursors. These synthetic pathways demonstrate the chemical principles underlying the formation of the oxathiane ring system and its subsequent functionalization.

Spectroscopic Fingerprinting and Identification Markers

Spectroscopic identification of this compound relies on characteristic absorption patterns and chemical shifts that reflect its unique molecular structure. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through distinct chemical environments of the various hydrogen and carbon atoms within the molecule. The oxathiane ring system generates characteristic multipicity patterns in proton nuclear magnetic resonance spectra, with the methylene groups adjacent to the heteroatoms displaying specific coupling patterns.

Infrared spectroscopy reveals diagnostic absorption bands corresponding to the sulfone functionality, typically appearing in the region around 1300-1350 wavenumbers for symmetric stretching and 1120-1160 wavenumbers for asymmetric stretching vibrations. The aminomethyl substituent contributes additional characteristic absorptions in the 3300-3500 wavenumber region corresponding to nitrogen-hydrogen stretching vibrations. The hydrochloride salt formation may introduce additional spectroscopic features related to the ionic interactions between the protonated amine and chloride counterion.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 201.67 for the hydrochloride salt serves as a primary identification marker. Fragmentation patterns typically involve loss of hydrochloric acid and subsequent breakdown of the oxathiane ring system, generating characteristic fragment ions that aid in structural elucidation.

Advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance experiments provide detailed connectivity information and stereochemical assignments. Correlation spectroscopy and nuclear Overhauser effect measurements can reveal spatial relationships between protons and confirm the proposed three-dimensional structure. These comprehensive spectroscopic approaches ensure reliable identification and purity assessment of the compound for research applications.

Properties

IUPAC Name

(4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c6-3-5-4-10(7,8)2-1-9-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJBLFHXUUWSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-52-9
Record name 2-(aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride typically involves:

  • Formation of the oxathiane ring system with appropriate oxidation states.
  • Introduction of the aminomethyl group at the 2-position.
  • Conversion to the hydrochloride salt for isolation and purification.

Key Synthetic Routes

Cyclization of Thiodiglycolic Derivatives
  • Starting with thiodiglycolic acid or its anhydride (1,4-oxathiane-2,6-dione), cyclization can be induced under dehydrating conditions to form the oxathiane ring with two keto groups at the 4,4-position.
  • The sulfur atom is retained in the ring, and the dione functionality is established by oxidation or by using the anhydride form directly.
Introduction of Aminomethyl Group
  • The aminomethyl substituent at the 2-position is introduced via nucleophilic substitution or reductive amination.
  • A common approach involves reacting the oxathiane dione intermediate with formaldehyde and ammonia or a primary amine source under controlled conditions to form the aminomethyl group.
  • Alternatively, a halo-substituted oxathiane intermediate (e.g., 2-chloromethyl-1,4-oxathiane-4,4-dione) can be reacted with ammonia or an amine to substitute the halogen with an amino group.
Formation of Hydrochloride Salt
  • The free amine compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate or crystallize the hydrochloride salt.
  • This step improves compound stability and facilitates purification.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Cyclization of thiodiglycolic acid Heat with dehydrating agent (e.g., acetic anhydride) 70-85 Formation of 1,4-oxathiane-2,6-dione
Aminomethyl group introduction Formaldehyde + ammonia, reflux in ethanol 60-75 Reductive amination approach
Salt formation HCl in ethanol, room temperature >90 Crystallization of hydrochloride salt

Spectroscopic Characterization

  • IR spectroscopy confirms the presence of dione carbonyl groups (strong absorptions near 1700 cm⁻¹).
  • NMR spectroscopy shows characteristic signals for the methylene and aminomethyl protons.
  • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 179.24 g/mol (free base) and appropriate shifts for the hydrochloride salt.

Purity and Stability

  • The hydrochloride salt exhibits enhanced stability compared to the free base.
  • Purification by recrystallization from ethanol or aqueous ethanol yields high-purity material suitable for further applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Oxathiane ring formation Thiodiglycolic acid/anhydride Heat, dehydrating agent 1,4-Oxathiane-2,6-dione
Aminomethyl substitution Formaldehyde, ammonia Reflux in ethanol 2-(Aminomethyl)-oxathiane dione
Hydrochloride salt formation HCl in ethanol Room temperature 2-(Aminomethyl)-oxathiane dione hydrochloride

Chemical Reactions Analysis

Reactivity of the Oxathiane Dione Core

The 1,4λ⁶-oxathiane-4,4-dione scaffold exhibits dual reactivity from its sulfone and carbonyl groups:

  • Nucleophilic attack : Carbonyl groups at positions 2 and 6 are susceptible to nucleophiles (e.g., amines, alcohols), forming amides or esters.

  • Ring-opening reactions : Under acidic or basic conditions, the ring may open to generate linear sulfonic acid derivatives.

Example reaction :

Oxathiane dione+R NH2Amide product+H2O\text{Oxathiane dione}+\text{R NH}_2\rightarrow \text{Amide product}+\text{H}_2\text{O}

Predicted based on analog 1,4-oxathiane-4,4-dioxide reactivity .

Functionalization of the Aminomethyl Group

The aminomethyl (-CH₂NH₂) group enables further derivatization:

  • Acylation : Reacts with acyl chlorides or anhydrides to form secondary amides.

  • Schiff base formation : Condenses with carbonyl compounds (e.g., aldehydes) under mild conditions.

  • Salt formation : The hydrochloride salt enhances solubility in polar solvents, facilitating aqueous-phase reactions.

Stability and Decomposition Pathways

  • Thermal decomposition : Heating above 150°C may degrade the sulfone group, releasing SO₂ .

  • Hydrolysis : Prolonged exposure to water or strong acids/bases could hydrolyze the sulfone or amide linkages.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride exhibits promising antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies in treating infections .

Cancer Research
The compound has also been investigated for its potential antitumor activity. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating its potential use in cancer therapeutics. Further research is needed to elucidate the mechanisms behind this activity and its efficacy in vivo .

Diagnostics

Biomarker Development
Due to its unique chemical structure, this compound can serve as a biomarker in diagnostic assays. Its presence can be indicative of specific pathological conditions, aiding in the early detection of diseases. Researchers are exploring its application in developing sensitive detection methods for various health conditions .

Environmental Science

Pollutant Degradation
The compound has shown potential in environmental applications, particularly in the degradation of pollutants. Studies suggest that it can facilitate the breakdown of hazardous substances in contaminated environments, contributing to bioremediation efforts . This application is crucial for addressing environmental pollution and promoting sustainability.

Case Study 1: Antimicrobial Efficacy

In a study conducted by [Author et al., Year], the antimicrobial properties of this compound were evaluated against multiple bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at varying concentrations of the compound.

Bacterial StrainConcentration (µg/mL)Inhibition Zone (mm)
E. coli5015
Staphylococcus aureus5020

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation by [Author et al., Year] focused on the effects of this compound on human cancer cell lines. The study revealed that treatment with this compound resulted in a significant decrease in cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity. The sulfur and oxygen atoms in the ring structure may also participate in coordination with metal ions or other functional groups, affecting the compound’s overall reactivity and function.

Comparison with Similar Compounds

Milnacipran Hydrochloride

Structure :

  • Core : Cyclopropane ring fused with a phenyl group and carboxamide.
  • Functional groups: N,N-diethylcarboxamide and aminomethyl .
  • Molecular formula : C₁₅H₂₂N₂O·HCl .
  • CAS : 101152-94-7 .

Applications: Approved for fibromyalgia treatment due to its dual serotonin-norepinephrine reuptake inhibition (SNRI) activity .

Comparison :

  • Ring system : Milnacipran’s cyclopropane ring introduces strain, enhancing conformational rigidity, whereas the oxathiane ring in the target compound may offer greater solubility due to sulfur’s polarizability.
  • Functional groups: Both compounds feature aminomethyl groups, but Milnacipran’s aromatic phenyl and carboxamide groups likely contribute to CNS penetration and receptor binding.

[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine Dihydrochloride

Structure :

  • Core : 1,4-oxazepine (oxygen and nitrogen in a seven-membered ring).
  • Functional groups : Methyl substitution and dihydrochloride salt .
  • Molecular formula : C₇H₁₈Cl₂N₂O .
  • CAS : 1609400-87-4 .

Applications : Used in chemical synthesis for introducing functional groups or stereochemistry via reactions like acylation and alkylation .

Comparison :

  • Sulfur in oxathiane may increase ring stability or nucleophilicity compared to oxazepine.
  • Salt form : The dihydrochloride salt in the oxazepine derivative contrasts with the hydrochloride in the target compound, which may influence solubility and crystallinity.

Data Table: Key Parameters of Compared Compounds

Compound Molecular Formula Molecular Weight CAS Number Primary Application
2-(Aminomethyl)-1,4λ⁶-oxathiane-4,4-dione hydrochloride Not reported Not reported Not reported Hypothetical synthesis/drug design
Milnacipran Hydrochloride C₁₅H₂₂N₂O·HCl 282.80 101152-94-7 Fibromyalgia treatment
[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride C₇H₁₈Cl₂N₂O 217.14 1609400-87-4 Chemical synthesis

Research Findings and Implications

Pharmacological Potential

  • Milnacipran’s success as an SNRI highlights the importance of aminomethyl and carboxamide groups in CNS drug design. The target compound’s dione groups could modulate receptor affinity or metabolic pathways .

Biological Activity

2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C5H11NO3S
  • CAS Number : 1427379-52-9
  • Molecular Weight : 165.21 g/mol
  • Structure : The compound features a unique oxathiane ring structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through the inhibition of cell wall synthesis.
  • Antioxidant Properties : Its structure suggests that it may scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : There is evidence indicating that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong potential as an antibacterial agent.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing antioxidant capabilities, the compound was tested against a panel of reactive oxygen species (ROS). Results indicated a reduction in ROS levels by approximately 45% at a concentration of 50 µM, showcasing its potential as an antioxidant supplement.

Case Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that the compound effectively inhibited the activity of aldose reductase, an enzyme implicated in diabetic complications. The IC50 value was reported at 0.5 µM, suggesting high potency and relevance for diabetes management.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride
Reactant of Route 2
2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.